N-[(2-Methoxyphenyl)methyl]-N-[2-(6-methylpyridin-2-yl)ethyl]prop-2-enamide
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Overview
Description
N-[(2-Methoxyphenyl)methyl]-N-[2-(6-methylpyridin-2-yl)ethyl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group, a methylpyridinyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methoxyphenyl)methyl]-N-[2-(6-methylpyridin-2-yl)ethyl]prop-2-enamide typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 2-methoxybenzyl chloride with an appropriate base to form the 2-methoxybenzyl intermediate.
Formation of the Methylpyridinyl Intermediate: This involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with an appropriate reagent to form the 6-methylpyridinyl intermediate.
Coupling Reaction: The final step involves the coupling of the methoxyphenyl and methylpyridinyl intermediates with prop-2-enamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Methoxyphenyl)methyl]-N-[2-(6-methylpyridin-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and methylpyridinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-[(2-Methoxyphenyl)methyl]-N-[2-(6-methylpyridin-2-yl)ethyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used in the development of new catalysts or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[(2-Methoxyphenyl)methyl]-N-[2-(6-methylpyridin-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Methoxyphenyl)methyl]-N-[2-(6-methylpyridin-2-yl)ethyl]acetamide
- N-[(2-Methoxyphenyl)methyl]-N-[2-(6-methylpyridin-2-yl)ethyl]but-2-enamide
Uniqueness
N-[(2-Methoxyphenyl)methyl]-N-[2-(6-methylpyridin-2-yl)ethyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N-[2-(6-methylpyridin-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-19(22)21(13-12-17-10-7-8-15(2)20-17)14-16-9-5-6-11-18(16)23-3/h4-11H,1,12-14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIQLWCBVGIUFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCN(CC2=CC=CC=C2OC)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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